Phosphanecarboxylic acid
Overview
Description
Phosphanecarboxylic acid is an organophosphorus compound characterized by the presence of both a phosphane (PH) group and a carboxylic acid (COOH) group. This unique combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphanecarboxylic acid can be synthesized through several methods, including:
Hydrolysis of Phosphinates: One common method involves the hydrolysis of phosphinate esters under acidic or basic conditions to yield this compound.
Carboxylation of Phosphanes: Another approach is the carboxylation of phosphanes using carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of phosphinate esters, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: Phosphanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert this compound to phosphane derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alcohols and amines are used in the presence of catalysts or activating agents.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphane derivatives.
Substitution: Esters and amides of this compound.
Scientific Research Applications
Phosphanecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biological systems and as a bioisosteric group in drug design.
Medicine: this compound derivatives are explored for their therapeutic potential, particularly as enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes.
Mechanism of Action
The mechanism of action of phosphanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. The phosphane group can form coordination complexes with metal ions, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Phosphanecarboxylic acid can be compared with other similar compounds, such as:
Phosphonic Acid: Unlike this compound, phosphonic acid lacks the carboxylic acid group, which affects its reactivity and applications.
Phosphinic Acid: This compound has a similar structure but differs in the oxidation state of the phosphorus atom.
Carboxylic Acids: While carboxylic acids share the COOH group, they do not contain phosphorus, making their chemical behavior distinct.
Uniqueness: this compound’s unique combination of phosphane and carboxylic acid groups allows it to participate in a diverse array of chemical reactions and applications, setting it apart from other related compounds.
Properties
IUPAC Name |
phosphanylformic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O2P/c2-1(3)4/h4H2,(H,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUIIHOXOWVKNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559205 | |
Record name | Phosphanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.007 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
35% aqueous solution: Light yellow liquid with a mild odor; [BWA Water Additives MSDS] | |
Record name | 2-Propenoic acid, polymer with sodium phosphinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10633 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
71050-62-9, 23636-66-0 | |
Record name | 2-Propenoic acid, polymer with sodium phosphinate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, polymer with sodium phosphinate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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